molecular formula C8H14O5 B014968 1,2-O-Isopropylidene-alpha-D-xylofuranose CAS No. 20031-21-4

1,2-O-Isopropylidene-alpha-D-xylofuranose

Cat. No.: B014968
CAS No.: 20031-21-4
M. Wt: 190.19 g/mol
InChI Key: JAUQZVBVVJJRKM-XZBKPIIZSA-N
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Description

Zoniporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1). This compound plays a crucial role in maintaining intracellular pH homeostasis in various mammalian cell types. NHE-1 is predominantly expressed in the heart, where it is essential for maintaining cardiomyocyte pH balance. Zoniporide hydrochloride has been extensively studied for its cardioprotective effects, particularly in reducing myocardial ischemia-reperfusion injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zoniporide hydrochloride involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the quinoline moiety via coupling reactions.
  • Addition of the cyclopropyl group to enhance selectivity and potency.
  • Final hydrochloride salt formation to improve solubility and stability.

Industrial Production Methods: Industrial production of Zoniporide hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Zoniporide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinoline moiety, potentially altering the compound’s activity.

    Reduction: Reduction reactions can affect the pyrazole ring, impacting the overall stability of the compound.

    Substitution: Substitution reactions, particularly on the quinoline ring, can lead to derivatives with different pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed:

Scientific Research Applications

Zoniporide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Zoniporide hydrochloride exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform-1 (NHE-1). This inhibition prevents the exchange of sodium ions for hydrogen ions across the cell membrane, thereby maintaining intracellular pH balance. The molecular targets include the NHE-1 protein, and the pathways involved are primarily related to ion transport and pH regulation. This mechanism is crucial in protecting cardiac cells from ischemic damage and reducing infarct size .

Comparison with Similar Compounds

    Rimeporide: Another NHE-1 inhibitor with similar cardioprotective effects.

    Cariporide: Known for its potent inhibition of NHE-1 and use in reducing myocardial injury.

    Benzoylguanidine: A compound with comparable inhibitory activity on NHE-1.

Uniqueness of Zoniporide Hydrochloride: Zoniporide hydrochloride stands out due to its high selectivity and potency for NHE-1, with an IC50 value of 14 nM. It also exhibits a favorable pharmacokinetic profile, including moderate plasma protein binding and a half-life of 1.5 hours in preclinical models. These properties make it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUQZVBVVJJRKM-XZBKPIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885111
Record name .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)-
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20031-21-4
Record name 1,2-O-Isopropylidene-α-D-xylofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20031-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)-
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Record name .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Xylofuranose, 1,2-O-(1-methylethylidene)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,2-O-Isopropylidene-α-D-xylofuranose a valuable starting material in carbohydrate chemistry?

A1: 1,2-O-Isopropylidene-α-D-xylofuranose is a readily available, inexpensive carbohydrate that can be easily transformed into more complex molecules. Its value lies in the presence of the isopropylidene protecting group, which selectively protects the 1,2-hydroxyl groups and allows for selective modifications at other positions. This enables chemists to access a wide range of structurally diverse carbohydrate derivatives. [, , , , ].

Q2: Can you give some examples of how 1,2-O-Isopropylidene-α-D-xylofuranose has been used to synthesize complex molecules?

A2: Certainly! Researchers have successfully transformed 1,2-O-Isopropylidene-α-D-xylofuranose into various valuable compounds. One notable example is its conversion into cyclic enamine derivatives. These derivatives serve as highly reactive intermediates that readily react with diverse nucleophiles (oxygen, nitrogen, sulfur, carbon-based nucleophiles, and even amino acids) []. This versatility makes it possible to create a library of structurally diverse, functionalized sugar molecules with potential applications in drug discovery and materials science.

Q3: What are some of the key reactions that 1,2-O-Isopropylidene-α-D-xylofuranose can undergo?

A3: 1,2-O-Isopropylidene-α-D-xylofuranose exhibits versatility in various reactions:

  • Tosylation: It can be selectively tosylated at the 5-position, a crucial step in preparing it for further transformations. [, ].
  • Intramolecular Cyclization: The 5-O-tosyl derivative can undergo base-catalyzed intramolecular cyclization to form a reactive cyclic enamine. This highly reactive intermediate is the key to accessing a variety of functionalized sugar derivatives [, ].
  • Nucleophilic Attack: The cyclic enamine readily reacts with diverse nucleophiles in a regio- and stereospecific manner, leading to the formation of functionalized sugar derivatives with diverse structures [].
  • Glycosylation: Appropriately protected derivatives can act as glycosyl donors in glycosylation reactions, enabling the construction of complex oligosaccharides [].

Q4: Are there any structural features of the molecules derived from 1,2-O-Isopropylidene-α-D-xylofuranose that make them potentially useful?

A4: Yes, the polycyclic sugar derivatives synthesized from 1,2-O-Isopropylidene-α-D-xylofuranose often possess constrained structures and dense functionalization. These features are particularly appealing in drug discovery, as they can contribute to increased target specificity, improved binding affinity, and enhanced pharmacological properties [].

Q5: Beyond drug discovery, are there other potential applications for these derivatives?

A5: The unique structural features of these carbohydrate derivatives, such as rigidity and defined stereochemistry, make them interesting candidates for applications in materials science. For example, they could potentially serve as chiral building blocks for synthesizing novel polymers, catalysts, or other materials with tailored properties [].

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